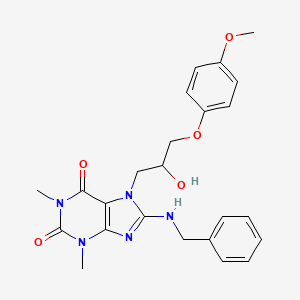

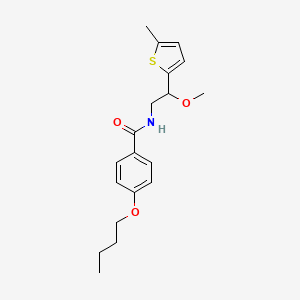

![molecular formula C24H19ClFNO5S B2447758 1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one CAS No. 866810-10-8](/img/structure/B2447758.png)

1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity. It contains a sulfonyl group attached to a quinolinone ring, which is further substituted with chlorophenyl, fluorophenyl, and methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The sulfonyl group would be attached to one carbon of the quinolinone ring, and the chlorophenyl, fluorophenyl, and methoxy groups would be attached to other carbons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially make it more polar, while the chlorophenyl and fluorophenyl groups could potentially make it less polar .Scientific Research Applications

Neurotoxicity and Organophosphorus Compounds

Research on chlorpyrifos, a chlorophenyl-containing organophosphorus compound, highlights the neurotoxic potential of chlorophenyl derivatives. These studies assess the neurotoxicity relative to other organophosphorus compounds, focusing on mechanisms such as acetylcholinesterase inhibition and neurotoxic esterase interaction, which might be relevant to derivatives of chlorophenyl compounds (Richardson, 1995).

Environmental Remediation

Studies on the applications of redox mediators in the treatment of organic pollutants by oxidoreductive enzymes review the potential of certain chemical compounds in enhancing the degradation efficiency of persistent organic pollutants. This suggests potential applications of complex sulfonyl-containing compounds in environmental remediation technologies (Husain & Husain, 2007).

Antioxidant Capacity and Health Effects

Investigations into the antioxidant capacity of compounds, such as chlorogenic acid, present in coffee and other dietary sources, underline the health benefits and pharmacological effects of phenolic and sulfonyl-containing compounds. These include antioxidant, anti-inflammatory, and cardioprotective activities, suggesting a research interest in similar compounds for nutraceutical applications (Naveed et al., 2018).

Antimicrobial Applications

The review of antibacterial agents in Mediterranean finfish farming highlights the use of quinolones and sulfa drugs, suggesting potential applications of quinoline derivatives in developing new antimicrobial agents for aquaculture and possibly human medicine (Rigos & Troisi, 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-16(25)10-15)14-23(24(19)28)33(29,30)18-8-6-17(26)7-9-18/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATDRYNHKVSWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

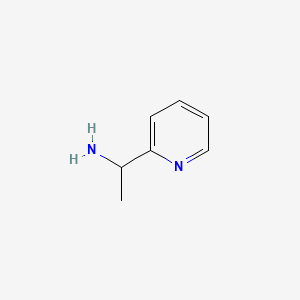

![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447677.png)

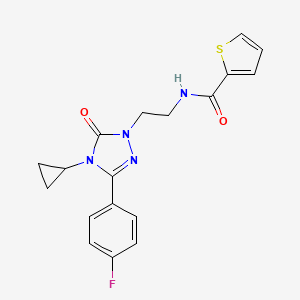

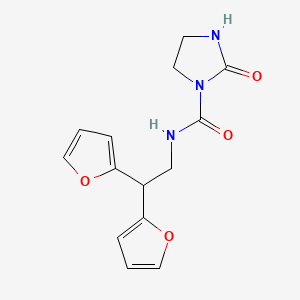

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2447678.png)

![2-Chloro-6-(methylthio)benzo[d]thiazole](/img/structure/B2447679.png)

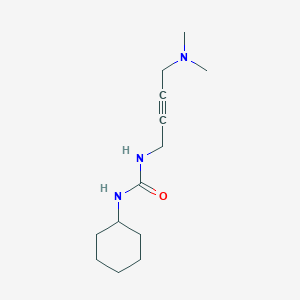

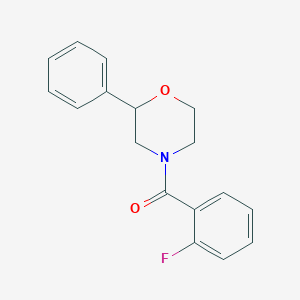

![(E)-N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447682.png)

![3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2447686.png)

![N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2447687.png)

![N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447696.png)